molecular formula C13H19Br2ClN2O B3417767 Ambroxol hydrochloride CAS No. 1146648-86-3

Ambroxol hydrochloride

Cat. No.: B3417767
CAS No.: 1146648-86-3
M. Wt: 414.56 g/mol
InChI Key: QNVKOSLOVOTXKF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ambroxol hydrochloride primarily targets the mucus membranes in the respiratory tract . It acts on these membranes to restore the physiological clearance mechanisms of the respiratory tract, which play an important role in the body’s natural defense mechanisms .

Mode of Action

This compound is a secretolytic and secretomotoric agent . It stimulates the synthesis and release of surfactant by type II pneumocytes . Surfactants act as an anti-glue factor by reducing the adhesion of mucus to the bronchial wall, improving its transport, and providing protection against infection and irritating agents . Additionally, Ambroxol has been shown to inhibit the Nitric oxide (NO)-dependent activation of soluble guanylate cyclase .

Biochemical Pathways

The biochemical pathways affected by this compound involve the production and transport of mucus in the respiratory tract . By stimulating the production of surfactant and inhibiting the NO-dependent activation of soluble guanylate cyclase, this compound enhances the clearance of mucus and improves the mucociliary transport of bronchial secretions . It has also been suggested that Ambroxol may influence the Wnt/β-Catenin pathway, promoting neural stem cells differentiation into neurons .

Pharmacokinetics

This compound is absorbed rapidly and completely after oral administration . The maximum plasma concentration (Cmax) is reached within 1 to 3 hours (tmax) after administration . The half-life (t1/2) of this compound is approximately 7 to 8 hours . These pharmacokinetic properties contribute to the bioavailability of this compound and its therapeutic effects .

Result of Action

The primary result of this compound’s action is the clearance of mucus in the respiratory tract, facilitating expectoration and easing productive cough . This allows patients to breathe more freely and deeply . This compound also provides pain relief in acute sore throat due to its local anesthetic effect .

Action Environment

The action of this compound is influenced by the environment within the respiratory tract. The presence of excessive or viscous mucus can impact the efficacy of this compound . .

Biochemical Analysis

Biochemical Properties

Ambroxol hydrochloride belongs to the expectorant and mucokinetic group of drugs . It is a mucoactive drug with several properties including secretolytic and secretomotoric actions that restore the physiological clearance mechanisms of the respiratory tract . It stimulates synthesis and release of surfactant by type II pneumocytes .

Cellular Effects

This compound works to thin down and break up phlegm (sputum) and is used to clear congestion in the treatment of respiratory diseases which have thick phlegm or too much phlegm . It also has anti-inflammatory properties, reducing redness in a sore throat . It reduces the release of inflammatory cytokines and histamines in cell cultures . It also acts as an antioxidant, scavenging free radicals and hypochloric acid generated by neutrophils .

Molecular Mechanism

This compound is a mucolytic agent. It has been shown to inhibit the Nitric oxide (NO)-dependent activation of soluble guanylate cyclase . It is also possible that the inhibition of NO-dependent activation of soluble guanylate cyclase can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions .

Temporal Effects in Laboratory Settings

This compound is a heat-stable and humidity-sensitive drug . For its successful formulation, special attention should be addressed to excipients since it was found that polyvinyl pyrrolidone and Mg stearate affect the thermal stability of this compound .

Dosage Effects in Animal Models

In a murine model of familial Amyotrophic lateral sclerosis, a presymptomatic administration of this compound delayed disease onset, protecting neuromuscular junctions, and the number of functional spinal motor neurons . When administered at disease onset, this compound delayed motor function decline, protected neuromuscular junctions, and extended overall survival of the mice .

Metabolic Pathways

This compound is a metabolic product of bromhexine . It is well absorbed and excreted in the urine about 50% as glucuronides of the unchanged drug, 10% as the oxidized metabolized 3,5-dibromo-2-aminobenzoic acid (DBABA) and a minute amount as cyclisation product 6,8-dibromo-3- (trans-4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazoline (DHTQ) .

Transport and Distribution

After oral, intravenous and intramuscular administration, this compound is distributed swiftly and extensively from the blood into the tissues . The highest active ingredient concentrations are measured in the lung .

Subcellular Localization

Given its role in stimulating the synthesis and release of surfactant by type II pneumocytes , it can be inferred that it likely interacts with these cells in the alveoli of the lungs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ambroxol hydrochloride typically involves a two-step reaction starting from 2-amino-3,5-dibromo benzaldehyde and trans-4-amino cyclohexanol. The reaction is carried out in methanol under reflux conditions, followed by the addition of sodium borohydride to reduce the intermediate product . The final product is obtained by adjusting the pH with hydrochloric acid and recrystallizing to achieve high purity .

Industrial Production Methods: In industrial settings, a ‘one-pot reaction’ method is often employed to streamline the process and reduce production costs. This method avoids the separation of intermediates, making the operation simpler and more efficient . The final product, this compound, is obtained with a purity of over 99.9% through a single recrystallization step .

Chemical Reactions Analysis

Types of Reactions: Ambroxol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is this compound itself, which is obtained in high purity through recrystallization .

Comparison with Similar Compounds

Ambroxol hydrochloride stands out due to its comprehensive mechanism of action and additional therapeutic benefits, making it a valuable compound in the treatment of respiratory and inflammatory diseases.

Properties

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVKOSLOVOTXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Br2ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045442, DTXSID60936098
Record name Ambroxolhydrochloride
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Record name 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146648-86-3, 23828-92-4, 1384955-66-1, 15942-05-9
Record name Cyclohexanol, 4-[[(2-amino-3,5-dibromophenyl)methyl]amino]-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ambroxol Hydrochloride [JAN]
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Record name Ambroxol hydrochloride, cis-
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Record name Ambroxol hydrochloride
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Record name Ambroxolhydrochloride
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Record name 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1)
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Record name trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]cyclohexan-1-ol hydrochloride
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Record name AMBROXOL HYDROCHLORIDE
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Record name AMBROXOL HYDROCHLORIDE, CIS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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